Product packaging for 3-Tert-butylfuran-2,5-dione(Cat. No.:CAS No. 18261-07-9)

3-Tert-butylfuran-2,5-dione

Cat. No.: B3111504
CAS No.: 18261-07-9
M. Wt: 154.16 g/mol
InChI Key: WLUSGOBAJPTJAP-UHFFFAOYSA-N
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Description

3-Tert-butylfuran-2,5-dione is a maleic anhydride derivative characterized by its furan-2,5-dione core structure substituted with a tert-butyl group. This compound is of significant interest in scientific research, particularly in the field of biomimetic chemistry. It serves as a valuable building block or analog in the development of iron-based complexes that mimic the activity of catechol dioxygenase enzymes . These enzymes, including catechol 1,2-dioxygenase and 2,3-dioxygenase, are responsible for the oxidative cleavage of aromatic rings, a critical process in the biodegradation of environmental pollutants . The electronic and steric properties imparted by the tert-butyl substituent can influence the Lewis acidity of a metal center in a complex and its ability to bind substrates and activate dioxygen, thereby guiding the reaction pathway towards intradiol or extradiol cleavage mechanisms . Beyond biomimetics, the reactive anhydride functional group makes this compound and its analogs versatile intermediates in polymer and resin chemistry, where they can be used to modify adhesion, cross-linking, and compatibility in coatings, adhesives, and composite materials . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B3111504 3-Tert-butylfuran-2,5-dione CAS No. 18261-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-8(2,3)5-4-6(9)11-7(5)10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUSGOBAJPTJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Tert Butylfuran 2,5 Dione and Its Analogues

Direct Synthetic Routes to the 3-Tert-butylfuran-2,5-dione Core

Direct syntheses focus on forming the heterocyclic dione (B5365651) ring from acyclic precursors already bearing or accommodating the tert-butyl substituent.

The formation of the furan-2,5-dione ring is commonly achieved through the cyclization of 1,4-dicarbonyl compounds or related structures.

One of the most fundamental methods for furan (B31954) synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orguomustansiriyah.edu.iq For this compound, this would hypothetically involve a tert-butyl substituted 1,4-dicarbonyl precursor that, upon treatment with a strong acid, undergoes enolization and subsequent cyclodehydration to yield the aromatic furan ring. uomustansiriyah.edu.iq While widely used for furans in general, its application to generate the dione (an anhydride) specifically requires a precursor with the appropriate oxidation state, such as a substituted maleic acid or its derivative. smolecule.com

A more direct and common approach for forming the anhydride (B1165640) ring is the dehydration of a corresponding dicarboxylic acid. For instance, maleic acid can be dehydrated using heat or chemical agents like acetic anhydride to produce furan-2,5-dione (maleic anhydride). smolecule.com Applying this to the target molecule would require the synthesis of 2-tert-butylmaleic acid, which would then be cyclized.

An improved method has been described for the synthesis of the isomeric 5-tert-butyl-2,3-dihydrofuran-2,3-dione through the cyclization of acylpyruvic acids. uq.edu.au This suggests that cyclization of appropriately substituted keto-acids or diacids is a viable strategy for forming the core structure.

Table 1: Representative Cyclization Approaches for Furan-2,5-dione Synthesis

Method Precursor Type Conditions Product Reference(s)
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound Acidic (e.g., H₂SO₄) Substituted Furan , organic-chemistry.org
Dehydration Dicarboxylic Acid (e.g., Maleic Acid) Heat or Dehydrating Agent (e.g., Acetic Anhydride) Furan-2,5-dione , smolecule.com
Cyclization of Acylpyruvic Acids Acylpyruvic Acid Not specified 5-Alkyl-2,3-dihydrofuran-2,3-dione uq.edu.au

Another direct strategy involves the formation of the dione functionality on a pre-formed heterocyclic ring. The oxidation of a suitable furan precursor is a key method. For example, 2,5-disubstituted furans can be oxidized to the corresponding 1,4-dicarbonyl compounds. cdnsciencepub.com The oxidation of furan itself can yield furan-2,5-dione. smolecule.com This transformation can be accomplished using various oxidizing agents. The furan ring can be considered a masked 1,4-dicarbonyl compound, and its oxidative ring-opening or modification is a common synthetic tool. thieme-connect.com For the target molecule, the oxidation of 3-tert-butylfuran would be a potential, though challenging, route to this compound.

Indirect Synthetic Pathways and Derivatization Strategies

Indirect methods commence with an existing furanone or related heterocycle, which is then modified to introduce the required tert-butyl group or to create the dione system.

The introduction of an alkyl group onto a pre-formed furan or furanone ring is a plausible indirect route. While direct t-butylation of furan itself can be complex and lead to mixtures of products including 2,5-di-t-butylfuran, cdnsciencepub.comcdnsciencepub.com targeted alkylation of a functionalized furan-2,5-dione could be more specific. For example, nucleophilic addition or substitution reactions on a suitably activated maleic anhydride derivative could introduce the tert-butyl moiety. Michael addition of a tert-butyl nucleophile to a maleic anhydride derivative is a conceivable, though synthetically challenging, approach. smolecule.com

A multi-step synthesis has been reported to convert a starting material into 3-butylfuran-2,5-dione, demonstrating the feasibility of building up substituted furan-2,5-diones through a sequence of reactions. unipi.it This sequence involved the reaction of the dione with a Grignard reagent, indicating that the furan-2,5-dione core can undergo further functionalization. unipi.it

The target molecule, this compound, is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis in the context of producing a single enantiomer is not applicable. However, the principles of stereoselectivity can be relevant in the synthesis of more complex analogues or in reactions where the furan-2,5-dione is an intermediate. For instance, phosphine-catalyzed [3+2] annulation methods can produce highly substituted furans with excellent stereocontrol, which could then be converted to diones. Similarly, the Paal-Knorr mechanism's stereochemical course has been studied, noting that the cyclization rates of diastereomeric 1,4-diones can differ, suggesting that substituent geometry plays a role in the transition state of the cyclization. organic-chemistry.org

Advanced Synthetic Techniques and Catalysis in Furan-2,5-dione Synthesis

Modern synthetic chemistry increasingly relies on advanced techniques and catalysis to improve the efficiency, selectivity, and environmental profile of reactions.

Transition metal catalysis is prominent in furan synthesis. Gold(I) complexes are known to catalyze the cyclization of certain alkynyl ketones into furan derivatives. Copper(I)-mediated intermolecular annulation between ketones and β-nitrostyrenes can produce multisubstituted furans. organic-chemistry.org Palladium catalysts are also widely used, for example, in coupling reactions that can lead to furan precursors. organic-chemistry.org

Heterogeneous catalysis offers advantages in terms of catalyst recovery and reuse. Various solid catalysts, including ZnO nanoparticles, SnCl₂, Al(HSO₄)₃, and HY zeolite, have been reported for the synthesis of 3,4,5-substituted furan-2(5H)-one derivatives. researchgate.net Recently, a polyether sulfone sulfamic acid (PES-NHSO₃H) catalyst was shown to be highly efficient for preparing functionalized furan-2-ones via three-component reactions. nih.gov

Microwave-assisted synthesis has also been applied to accelerate classical reactions, such as the Paal-Knorr synthesis, leading to shorter reaction times and often improved yields. organic-chemistry.org

Table 2: Catalysts in Furanone and Furan-2,5-dione Synthesis

Flash Vacuum Pyrolysis (FVP) and High-Temperature Transformations

Flash Vacuum Pyrolysis (FVP) is a powerful technique used in organic synthesis to generate highly reactive intermediates in the gas phase at high temperatures and low pressures. researchgate.netresearchgate.net These conditions often lead to unique chemical transformations that are not feasible in solution. The synthesis of substituted furan-diones and related heterocycles via FVP typically involves the thermal fragmentation of a stable precursor to produce a reactive ketene (B1206846) intermediate. sci-hub.seresearchgate.net

The pyrolysis of derivatives of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a well-established method for generating ketenes. sci-hub.seresearchgate.net The process involves the loss of acetone (B3395972) and carbon dioxide to yield a ketene, which can then undergo intramolecular reactions. sci-hub.se Specifically, 5-methylene derivatives of Meldrum's acid are known precursors to methyleneketenes, which can cyclize through internal hydrogen transfer. researchgate.netsci-hub.se While this approach is versatile for creating various nitrogen- and sulfur-containing heterocycles like quinolinones and 3-hydroxythiophenes, its application for the direct synthesis of furan-3-ones has been noted as less successful compared to other systems. researchgate.netsci-hub.se

A more directly relevant application of FVP is the generation of α-oxoketenes from substituted furan-2,3-diones. psu.edu These α-oxoketenes are highly reactive but can be stabilized by bulky substituents, such as a tert-butyl group. psu.edu In one study, the FVP of an equimolar mixture of 4-pivaloyl-5-tert-butylfuran-2,3-dione and 4-methoxycarbonyl-5-tert-butylfuran-2,3-dione was performed. This reaction generated two different monomeric α-oxoketenes: dipivaloylketene and methoxycarbonyl(pivaloyl)ketene. psu.edu These intermediates underwent an unusual dimerization to form a new, remarkably stable α-oxoketene, highlighting the role of the tert-butyl group in influencing the reaction pathway and stabilizing the product. psu.edu

Table 1: Examples of Precursors and Intermediates in FVP Reactions for Heterocycle Synthesis
Precursor CompoundFVP ConditionsKey IntermediatePrimary Outcome/Product TypeReference
5-Methylene-Meldrum's Acid DerivativesHigh Temperature, High VacuumMethyleneketeneCyclization to various heterocycles (e.g., pyrrolones) researchgate.netsci-hub.se
4-Pivaloyl-5-tert-butylfuran-2,3-dioneNot specifiedDipivaloylketene (an α-oxoketene)Dimerization to a stable α-oxoketene psu.edu
4-Methoxycarbonyl-5-tert-butylfuran-2,3-dioneNot specifiedMethoxycarbonyl(pivaloyl)ketene (an α-oxoketene)Dimerization to a stable α-oxoketene psu.edu
AzidesNot specifiedNitrenesThermal rearrangements researchgate.net

These findings demonstrate that while the direct FVP synthesis of this compound is not explicitly documented, the high-temperature chemistry of related bulky, substituted furandiones provides a viable conceptual framework. The generation of reactive ketenes from stable heterocyclic precursors is a central theme, with the steric bulk of the tert-butyl group playing a critical role in directing the subsequent reactions. psu.edu

Transition-Metal Catalyzed Routes to Furan-2,5-dione Derivatives

Transition-metal catalysis offers a versatile and efficient alternative for constructing the furan ring system under milder conditions than FVP. researchgate.net These methods often involve the cyclization of acyclic precursors and allow for the introduction of a wide range of functional groups. mdpi.comnih.gov Palladium, copper, and gold catalysts are prominently featured in the synthesis of substituted furans. researchgate.netmdpi.com

Palladium-catalyzed cross-coupling reactions are particularly effective for creating carbon-carbon and carbon-heteroatom bonds necessary for furan synthesis. mdpi.com One-pot syntheses starting from 1,3-dicarbonyl compounds and alkenyl bromides have been systematically studied to produce functionalized furans. mdpi.com Research has shown that the choice of catalyst, solvent, and base is critical for achieving high yields. In a comparative study, PdCl₂(CH₃CN)₂ was identified as the most effective catalyst for this transformation, achieving a 94% yield under optimized conditions. mdpi.com The versatility of this method was demonstrated using a variety of 1,3-diketones and alkenyl bromides, showing that the electronic and steric properties of the substituents significantly impact reactivity and yield. mdpi.com

Table 2: Comparison of Palladium Catalysts for the Synthesis of Functionalized Furans mdpi.com
CatalystSolventBaseOxidantTemperatureTime (h)Yield (%)
PdCl₂(CH₃CN)₂DioxaneK₂CO₃CuCl₂80 °C294
Pd(OAc)₂DioxaneK₂CO₃CuCl₂80 °C680
Pd(acac)₂DioxaneK₂CO₃CuCl₂80 °C663

Beyond palladium, other transition metals are also effective. Copper-catalyzed methods, such as Ullmann-type couplings, can facilitate the cyclization process to incorporate alkyl groups onto the furan ring. mdpi.com Gold catalysts have been employed for the efficient synthesis of 2,5-disubstituted furans through sequential nucleophilic attack on metal-complexed alkynes, proceeding with complete regioselectivity under mild conditions. researchgate.net

The cycloisomerization of unsaturated precursors is another major strategy. nih.gov

Copper(I) catalysts have been used for the cycloisomerization of alkynyl ketones to produce 2-monosubstituted and 2,5-disubstituted furans. This method is notable for its tolerance of both acid- and base-labile functional groups. nih.govarkat-usa.org

Gold(I) and Zinc(II) catalysts have also been shown to effectively catalyze the cycloisomerization of various alkynyl ketones into substituted furans under mild conditions. nih.gov

Palladium(0) catalysts can promote the cycloisomerization of skipped propargyl ketones to furnish the corresponding furan derivatives. nih.gov

These transition-metal catalyzed methodologies provide a broad and adaptable toolkit for the synthesis of polysubstituted furans. By selecting appropriate acyclic starting materials containing a tert-butyl group, these methods could be readily adapted for the targeted synthesis of this compound analogues.

Chemical Reactivity and Transformation Pathways of 3 Tert Butylfuran 2,5 Dione

Ring-Opening Reactions of the Furan-2,5-dione System

The furan-2,5-dione ring is an anhydride (B1165640), and as such, it is susceptible to ring-opening reactions initiated by nucleophiles. Generally, reactions with water would lead to the corresponding dicarboxylic acid, while reactions with alcohols would yield monoesters. However, specific studies detailing the ring-opening reactions of 3-tert-butylfuran-2,5-dione were not prominent in the surveyed literature. A patent for coating compositions mentions 3-butylfuran-2,5-dione as a monomer that can undergo ring-opening reactions, suggesting that substituted furan-2,5-diones can indeed participate in such transformations google.com.

Cycloaddition Chemistry Involving the this compound Scaffold

The carbon-carbon double bond within the furan-2,5-dione ring presents a site for cycloaddition reactions.

[2+2] Cycloaddition Processes

Nucleophilic Additions and Substitution Reactions on the Furan-2,5-dione Ring

Beyond ring-opening, the electrophilic nature of the double bond in the furan-2,5-dione ring, conjugated to two carbonyl groups, makes it a potential Michael acceptor for nucleophilic additions. However, specific research findings on nucleophilic additions to this compound are not extensively documented in the available literature. Studies on similar systems suggest that such reactions are plausible, but direct examples for this specific compound are not provided researchgate.net.

Oxidative Transformations and Mechanistic Cleavage Pathways

The oxidative chemistry related to this compound is primarily documented in the context of its formation from the breakdown of larger molecules.

Role in Biomimetic Oxidative Cleavage Systems (e.g., as a Product in Catechol Dioxygenase Models)

This compound has been identified as a product in the oxidative cleavage of 3,5-di-tert-butylcatechol (B55391) (H2DBC) mediated by iron(III) complexes, which serve as functional models for catechol dioxygenase enzymes. ias.ac.inacademie-sciences.frresearchgate.netacademie-sciences.frresearchgate.net These enzymes are crucial in the biodegradation of aromatic compounds in the environment. researchgate.netnih.gov

In these model systems, iron(III) complexes catalyze the reaction of H2DBC with molecular oxygen, leading to the cleavage of the catechol ring. ias.ac.inacademie-sciences.fr The reaction can proceed through different pathways, yielding a variety of products. This compound is one of several identified cleavage products, often formed alongside other compounds such as pyrone and furanone derivatives. academie-sciences.frresearchgate.netresearchgate.netpsu.edu The formation of specific products can be influenced by the structure of the iron complex and the reaction conditions. researchgate.netnih.gov The presence of this compound in the product mixture highlights specific cleavage pathways occurring in these biomimetic systems. ias.ac.inacademie-sciences.frpsu.edu

Characterization of Oxidative Cleavage Products of this compound

The oxidative cleavage of catechols, particularly 3,5-di-tert-butylcatechol (H2DBC), often serves as a model reaction for the activity of catechol dioxygenase enzymes. academie-sciences.fr In these reactions, which are frequently mediated by iron(III) complexes, a variety of cleavage products are formed, including both intradiol and extradiol cleavage products. researchgate.net Among the side products identified in these complex reaction mixtures is this compound. academie-sciences.frresearchgate.netpsu.eduresearchgate.netpsu.edu

The formation of this compound occurs alongside a suite of other compounds. The primary intradiol cleavage of H2DBC typically yields products such as 3,5-di-tert-butyl-1-oxacyclohepta-3,5-diene-2,7-dione and 3,5-di-tert-butyl-5-(carboxymethyl)-2-furanone. researchgate.netpsu.edu Extradiol cleavage, on the other hand, can lead to compounds like 4,6-di-tert-butyloxepine-2,3-dione and various pyrone derivatives. researchgate.net

The characterization of these varied products, including this compound, is accomplished using a combination of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for both identifying and quantifying the components of the reaction mixture. researchgate.netpsu.edu The identification is confirmed by comparing the retention times and mass fragmentation patterns with known standards or through detailed spectral analysis. psu.edu Additionally, 1H NMR spectroscopy is employed to elucidate the structure of the major products after separation by methods like column chromatography. psu.edu

The table below summarizes the typical products observed in the oxidative cleavage of 3,5-di-tert-butylcatechol, where this compound is a noted side product.

Product NameType of CleavageReference
3,5-di-tert-butyl-1-oxacyclohepta-3,5-diene-2,7-dioneIntradiol academie-sciences.frresearchgate.netpsu.edu
3,5-di-tert-butyl-5-(carboxymethyl)-2-furanoneIntradiol researchgate.netpsu.edu
4,6-di-tert-butyloxepine-2,3-dioneExtradiol researchgate.net
5,7-di-tert-butyloxepine-2,3-dioneExtradiol psu.edu
3,5-di-tert-butyl-2-pyroneExtradiol academie-sciences.frresearchgate.net
4,6-di-tert-butyl-2-pyroneExtradiol academie-sciences.frresearchgate.net
This compoundSide Product academie-sciences.frresearchgate.netpsu.edu
3,5-di-tert-butyl-1,2-benzoquinoneSide Product researchgate.netpsu.edu

Halogenation Reactions of the Furanone Nucleus (e.g., Bromination)

Halogenation, particularly bromination, of the furanone ring is a significant transformation for creating diverse derivatives. While direct bromination studies on this compound are not extensively detailed, the reactivity of related furan (B31954) and furanone systems provides insight into potential reaction pathways. For instance, the bromination of 2,5-di-t-butylfuran with bromine water leads to the formation of 4,5-dibromo-2,2,7,7-tetramethyloctane-3,6-dione, indicating a ring-opening reaction. cdnsciencepub.com

In the context of furanone derivatives, bromination is often achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. unipi.itthieme-connect.com The reaction of 2(5H)-furanone with bromine, followed by dehydrobromination, yields 3-bromo-2(5H)-furanone. unipi.it This suggests that direct substitution on the furanone ring is a feasible pathway. The synthesis of 3-bromo-5-methoxy-2(5H)-furanone involves bromine addition followed by pyridine-mediated dehydrobromination. unipi.it

These examples highlight that the furanone nucleus can be effectively halogenated, typically at positions adjacent to the carbonyl groups or at the double bond. The specific outcomes, whether substitution or ring-opening, depend on the substrate, the halogenating agent, and the reaction conditions.

Isomerization and Rearrangement Processes of this compound and Its Derivatives

Isomerization and rearrangement are fundamental processes in furan chemistry. For example, the air-oxidation of 2,5-di-t-butylfuran results in the formation of trans-2,2,7,7-tetramethyl-4-octene-3,6-dione, which can be photochemically converted to the cis isomer. cdnsciencepub.com This illustrates a ring-opening rearrangement that can occur under mild conditions.

In the context of substituted furans, palladium-catalyzed cycloisomerization reactions are also known. For instance, methylene- or alkylidenecyclopropyl ketones can undergo cycloisomerization to form substituted furans. acs.org While not directly involving this compound, these reactions demonstrate the propensity of furan-related structures to undergo complex rearrangements to yield diverse heterocyclic systems. Such isomerization reactions are also noted as a general class of reactions for furan-2,5-diones. google.com

Reactions with Organometallic Reagents

The reaction of furan-2,5-diones with organometallic reagents is a versatile method for introducing alkyl or aryl groups. For example, 3-butylfuran-2,5-dione reacts with methylmagnesium iodide to produce a mixture of 3-butyl-5-hydroxy-5-methyl-2(5H)-furanone and 4-butyl-5-hydroxy-5-methyl-2(5H)-furanone. unipi.it This demonstrates the nucleophilic addition of the Grignard reagent to one of the carbonyl groups of the furan-2,5-dione ring.

Similarly, the reaction of 2-tert-butylfuran (B1585044) with t-BuLi followed by treatment with an alkyl halide, such as prenyl bromide, results in the substitution at the 5-position of the furan ring. tdx.cat This indicates that lithiation of the furan ring followed by quenching with an electrophile is an effective strategy for functionalization.

These examples suggest that this compound would be susceptible to nucleophilic attack by organometallic reagents at the carbonyl carbons. The specific regioselectivity of such an attack would likely be influenced by the steric hindrance of the tert-butyl group.

The table below summarizes the reactions of related furan and furanone compounds with organometallic reagents.

ReactantOrganometallic ReagentProduct(s)Reference
3-butylfuran-2,5-dionemethylmagnesium iodide3-butyl-5-hydroxy-5-methyl-2(5H)-furanone and 4-butyl-5-hydroxy-5-methyl-2(5H)-furanone unipi.it
2-tert-butylfurant-BuLi / prenyl bromide2-(tert-Butyl)-5-(3-methylbut-2-en-1-yl)furan tdx.cat

Mechanistic Investigations of 3 Tert Butylfuran 2,5 Dione Chemical Processes

Elucidation of Transient Reaction Intermediates (e.g., α-Oxoketenes)

The generation of highly reactive transient intermediates is a key aspect of the chemistry of furan-2,3-diones. Flash vacuum pyrolysis (FVP) of these compounds is a recognized method for producing α-oxoketenes, which are typically too unstable to be isolated under normal conditions. The presence of a bulky tert-butyl group can, however, impart a degree of steric and electronic stabilization to these intermediates.

For instance, FVP of 4-pivaloyl- and 4-methoxycarbonyl-5-tert-butylfuran-2,3-dione at approximately 400°C has been shown to generate monomeric α-oxoketenes. These intermediates can then undergo further reactions, such as dimerization. The stability of one such resulting dimeric α-oxoketene is attributed to the steric protection afforded by the tert-butyl groups, which are oriented to shield the reactive ketene (B1206846) functionality. The ketene group in this dimer is nearly coplanar with the α-keto group, a structural feature that contributes to its persistence.

Similarly, methoxycarbonyl(pivaloyl)ketene, another α-oxoketene, can be generated via FVP from its corresponding furan-2,3-dione precursor. This α-oxoketene is described as "fairly persistent" due to both electronic and steric stabilization, allowing it to be studied. It can participate in reactions such as hetero-Diels-Alder cycloadditions and additions with primary amines.

Detailed Mechanistic Pathways of Cycloaddition Reactions

3-Tert-butylfuran-2,5-dione and related furan (B31954) derivatives are valuable substrates in cycloaddition reactions, which are fundamental processes for constructing cyclic molecules. The electronic and steric properties of the substituents on the furan ring significantly influence the course and outcome of these reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction type for furan derivatives. For example, the reaction of 3-fluoro-6-(trimethylsilyl)benzyne with 2-(trimethylsilyl)furan results in a single cycloadduct, highlighting the regioselectivity that can be achieved. In another instance, the cycloaddition of 3-tert-butylbenzyne with 2-tert-butylfuran (B1585044) leads to a mixture of regioisomers, demonstrating the influence of steric hindrance on the reaction's regioselectivity.

Furthermore, 1,3-dipolar cycloaddition reactions involving nitrile oxides and bicyclic alkenes derived from furans have been investigated. These reactions are highly stereoselective, exclusively forming the exo adduct. The regioselectivity, however, is dependent on the steric and electronic nature of the substituents on the bicyclic alkene.

[2+2] cycloaddition reactions have also been documented. A stable α-oxoketene, generated from the pyrolysis of a substituted furan-2,3-dione, undergoes [2+2] cycloaddition with dialkylcarbodiimides to yield functionalized imino-β-lactams.

Mechanistic Insights into Oxidative Cleavage and Ligand-Metal Interactions

This compound has been identified as a product in the oxidative cleavage of catechols, particularly 3,5-di-tert-butylcatechol (B55391) (H2DBC), a process often catalyzed by iron complexes that model catechol dioxygenase enzymes. These enzymes and their synthetic mimics are crucial for understanding the degradation of aromatic compounds. The oxidative cleavage can proceed through two main pathways: intradiol and extradiol cleavage.

In studies using iron(III) complexes with various nitrogen-containing ligands, this compound is observed as a side product alongside major cleavage products. The reaction mechanism involves the formation of an iron(III)-catecholate intermediate, which then reacts with molecular oxygen. The coordination geometry of the ligand around the iron center (facial vs. meridional) and the chelate ring size significantly influence the reaction pathway and the ratio of intradiol to extradiol products. For instance, certain facially coordinated ligands can favor extradiol cleavage, while meridional coordination often leads to intradiol products.

The proposed mechanism for the formation of cleavage products involves the activation of the catechol substrate upon binding to the iron(III) center. This is followed by an attack of molecular oxygen. The nature of the resulting peroxide intermediate dictates the final products.

The reaction environment, such as the solvent or the presence of micelles, can also dramatically alter the course of the reaction. For example, a specific iron complex that produces mainly intradiol products in DMF can switch to almost exclusive extradiol cleavage in an SDS micellar medium.

Influence of Steric and Electronic Factors on Reaction Mechanisms and Regioselectivity

The tert-butyl group on the this compound molecule and its precursors exerts significant steric and electronic influence on their chemical reactivity.

Steric Effects: The bulkiness of the tert-butyl group plays a crucial role in directing the regioselectivity of reactions. In cycloaddition reactions involving arynes, a 3-tert-butyl substituent on the benzyne (B1209423) intermediate sterically hinders the adjacent position, causing nucleophiles and arynophiles to preferentially attack the less congested meta-position. This effect is clearly demonstrated in the reaction of 3-tert-butylbenzyne with various reagents, where a single regioisomer is often predominantly formed. In contrast, less bulky substituents like methyl groups lead to a mixture of products. The steric hindrance from the tert-butyl group is also credited with stabilizing highly reactive intermediates like α-oxoketenes, making them persistent enough for characterization and further reaction.

Electronic Effects: The electronic properties of substituents are also critical. In the context of iron-catalyzed catechol cleavage, the electronic nature of the ligands coordinated to the iron center modulates the Lewis acidity of the metal. This, in turn, affects the energy of the ligand-to-metal charge transfer (LMCT) bands and the redox potential of the iron center, which are correlated with the catalytic activity and the rate of dioxygenation. For example, replacing a pyridyl group with a more basic N-methylimidazole moiety in the ligand can influence the electronic properties of the iron complex and its reactivity. Similarly, the presence of electron-withdrawing groups on the ligands can affect the stability of the iron(III) center and its interaction with the catechol substrate.

The combination of these steric and electronic factors dictates the coordination geometry of metal complexes, the stability of transient intermediates, and the regio- and stereochemical outcome of various reactions involving this compound and related compounds.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. Research on the oxidative cleavage of 3,5-di-tert-butylcatechol (H2DBC) catalyzed by iron(III) complexes, which can produce this compound as a side product, has included kinetic analyses.

The kinetics of these reactions are often monitored by observing the disappearance of the low-energy ligand-to-metal charge transfer (LMCT) band of the iron(III)-catecholate adduct. The reactions typically follow pseudo-first-order kinetics when an excess of dioxygen is used. From the observed rate constants (k_obs), second-order rate constants (k_O2) can be calculated.

Kinetic data has shown that the rate of dioxygenation is influenced by several factors:

Ligand Structure: The coordination environment of the iron center, dictated by the supporting ligand, significantly affects the reaction rate.

Solvent/Environment: The reaction medium plays a crucial role. For instance, the rate of dioxygenation can be several folds higher in micellar media (like SDS) compared to non-aqueous solvents like DMF or DCM.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Tert Butylfuran 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-tert-butylfuran-2,5-dione. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will exhibit a singlet for its nine equivalent methyl protons. The proton on the furan (B31954) ring will also produce a characteristic signal. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. researchgate.net Key signals would include those for the carbonyl carbons of the dione (B5365651), the quaternary carbon and methyl carbons of the tert-butyl group, and the sp² hybridized carbons of the furan ring. researchgate.netnanalysis.com The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbonyl carbons are typically found significantly downfield.

A general representation of expected 1D NMR data is provided in the table below.

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Carbon Type
~1.3Singlet~28C(CH₃)₃
~6.5Singlet~35C(CH₃)₃
~135=CH
~160=C-C(CH₃)₃
~170C=O
~172C=O

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, which is crucial for confirming the precise structure of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nanalysis.com This is instrumental in definitively assigning the proton signal of the furan ring to its corresponding carbon atom and the methyl proton signal to the methyl carbons of the tert-butyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. nanalysis.com This is a powerful tool for piecing together the molecular structure. For instance, correlations would be expected between the tert-butyl protons and both the quaternary carbon and the adjacent sp² carbon of the furan ring. The furan ring proton would show correlations to the carbonyl carbons and other carbons within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between atoms. In the case of this compound, NOESY could be used to confirm the proximity of the tert-butyl group to the furan ring proton.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. psu.edupsu.edu It is particularly useful for identifying volatile compounds like this compound in complex mixtures. psu.edud-nb.info In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity. rsc.orgjmb.or.kr The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum for each component. rsc.orgjmb.or.kr The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of groups like the tert-butyl group. psu.edud-nb.info

GC-MS Parameters
Parameter Typical Value/Condition
GC Column DB-5 or similar non-polar column
Injection Mode Splitless
Oven Program Temperature ramp (e.g., 50°C to 250°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful combined technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. scholaris.ca LC-MS can provide high-resolution mass data, allowing for the precise determination of the molecular formula of this compound. scholaris.cagoogle.com In an LC-MS system, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. scholaris.ca High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, can measure mass with very high accuracy, which is invaluable for confirming the elemental composition of the parent molecule and its fragments. scholaris.ca

LC-MS Parameters
Parameter Typical Value/Condition
LC Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Orbitrap or Q-TOF
Scan Mode Full scan and MS/MS

Infrared (IR) Spectroscopy for Characterization of Carbonyl and Furan Ring Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups and the furan ring.

The anhydride (B1165640) functionality would give rise to two distinct and strong C=O stretching bands, typically in the regions of 1865-1800 cm⁻¹ and 1785-1740 cm⁻¹. The C-O-C stretching of the anhydride would also be visible. Vibrations associated with the C=C double bond of the furan ring would appear in the 1650-1600 cm⁻¹ region. The C-H stretching of the tert-butyl group would be observed around 2960 cm⁻¹. rsc.org

IR Absorption Data for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (tert-butyl)~2960
C=O stretch (anhydride, symmetric)~1850
C=O stretch (anhydride, asymmetric)~1770
C=C stretch (furan ring)~1640
C-O-C stretch (anhydride)~1230

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

The definitive determination of a molecule's three-dimensional structure in the solid state is accomplished through single-crystal X-ray diffraction. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. While a specific single-crystal X-ray structure for this compound is not widely reported in preeminent literature, the principles of the analysis and the structural characteristics can be understood from studies on closely related compounds.

For a molecule like this compound, X-ray crystallography would elucidate the planarity of the furan-2,5-dione ring. In related maleic anhydride structures, the five-membered ring is typically near-planar. The analysis would also reveal the precise orientation of the bulky tert-butyl group relative to the ring. Due to steric hindrance, this group's conformation is a key structural feature.

Studies on related molecules provide valuable insights. For instance, X-ray analysis of N-substituted 3,4-dibromomaleimides, which share the same core ring system, has confirmed their structure and informed computational analyses of their minimum energy conformations. nih.gov In one computational study, terminal maleimide (B117702) units in a trimeric system were found to be canted at 37 degrees relative to the central unit. nih.gov Similarly, the crystal structure of a complex dimer derived from 4-methoxycarbonyl-5-tert-butylfuran-2,3-dione revealed a non-planar 1,3-dioxin-4-one ring in an envelope conformation. psu.edu Such studies highlight how substituents influence the conformation of the heterocyclic ring system.

Below is a table summarizing representative crystallographic data for a related maleimide compound, which illustrates the type of structural parameters obtained from an X-ray diffraction study.

Structural ParameterDescriptionExample Value (from a related Maleimide structure)Reference
Ring PlanarityDeviation of atoms from the mean plane of the ring.Near-planar, with minor deviations. nih.gov
C=O Bond LengthThe length of the double bond between carbon and oxygen in the carbonyl groups.~1.21 Å nih.gov
C-O Bond LengthThe length of the single bond between carbon and the ring oxygen.~1.38 Å nih.gov
C=C Bond LengthThe length of the double bond within the five-membered ring.~1.34 Å nih.gov
Substituent Torsion AngleThe dihedral angle describing the rotation of the substituent relative to the ring.Can vary based on steric and electronic factors. nih.govcdnsciencepub.com

Advanced Spectroscopic Methods for Mechanistic Probes (e.g., Electron Spin Resonance Spectroscopy for Radical Species)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an indispensable tool for the detection and characterization of paramagnetic species, including transient free radicals. mdpi.com For this compound, ESR would be the primary method to probe the structure and dynamics of its radical anion or cation, which could be formed through one-electron reduction or oxidation, respectively. Such radicals are often key intermediates in polymerization or photochemical reactions. rsc.orgcdnsciencepub.com

While direct ESR studies focused solely on the this compound radical are not extensively documented, research on analogous systems provides a clear picture of the expected outcomes. The ESR spectrum's g-value and hyperfine coupling constants (hfc) are its most informative features. The hfc values, which arise from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H), are directly proportional to the spin density at that nucleus. This allows for a detailed mapping of the unpaired electron's distribution within the radical.

For instance, ESR studies on the radical cations of 2,5-di-t-butylfuran have been reported. psu.edu The observed hyperfine couplings to the ring protons and the protons of the t-butyl groups reveal how the unpaired electron is delocalized across the furan ring system. psu.edu Similarly, ESR has been used to identify radical intermediates in the photoreduction of furil, where a protonated semidione radical was characterized. cdnsciencepub.com In the context of maleic anhydride, ESR has been employed to study the propagating radicals during its copolymerization with monomers like styrene, confirming the formation of relatively stable radical adducts. core.ac.uk

If the radical anion of this compound were generated, ESR spectroscopy would be expected to show a primary hyperfine coupling to the single proton at the C4 position and a smaller coupling to the protons of the tert-butyl group at the C3 position. The magnitude of these couplings would provide critical information about the electronic structure of the singly occupied molecular orbital (SOMO).

The table below presents typical ESR data for radicals of related furan compounds, illustrating the kind of information derived from such experiments.

Radical SpeciesMethod of GenerationKey Hyperfine Coupling Constants (a) in Gauss (G)Reference
2,5-di-t-butylfuran radical cationChemical Oxidationa(2H) = 3.8 G; a(18H) = 0.6 G psu.edu
2,5-di-t-butylpyrrole radical cationChemical Oxidationa(2H) = 3.58 G; a(18H) = 0.62 G; a(N) = 4.05 G psu.edu
Furil semidione radical (protonated)Photoreductiona(1H) = 6.20 G; a(1H) = 3.40 G; a(1H) = 1.05 G; a(1H) = 0.85 G cdnsciencepub.com

Computational and Theoretical Chemistry Studies of 3 Tert Butylfuran 2,5 Dione

Electronic Structure Calculations for Ground and Excited States

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, geometry, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For 3-tert-butylfuran-2,5-dione, DFT calculations can elucidate its molecular structure, stability, and electronic characteristics. Functionals like B3LYP are commonly employed for such studies. rsc.org

DFT calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The electron-donating tert-butyl group is expected to raise the energy of the HOMO compared to the parent compound, furan-2,5-dione (maleic anhydride), potentially narrowing the HOMO-LUMO gap and influencing its reactivity in processes like cycloadditions.

Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. For this compound, these maps would show regions of negative potential around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms of the tert-butyl group and the hydrogen at the C4 position.

For higher accuracy, particularly for thermochemical data, ab initio methods are employed. These methods are based on first principles without empirical parameterization. unizar.eslongdom.org Compound methods such as the Complete Basis Set (CBS-QB3) and Gaussian-n (G3) theories provide highly accurate energies, enabling precise determination of enthalpies of formation and bond dissociation energies. researchgate.net

While specific high-accuracy ab initio studies on this compound are not extensively documented, research on related alkylfurans and maleic anhydride (B1165640) demonstrates the power of these techniques. rsc.orgresearchgate.net For instance, CBS-QB3 has been used to calculate activation barrier energies for ring-opening pathways in the atmospheric degradation of maleic anhydride. rsc.org Similar calculations for this compound would provide benchmark data on its stability and decomposition pathways, accounting for the electronic and steric influence of the tert-butyl substituent.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques used to study the behavior of larger molecular systems and their conformational landscapes. nih.gov For this compound, these methods are particularly useful for analyzing the conformational flexibility introduced by the tert-butyl group and for simulating intermolecular interactions in a condensed phase. ethernet.edu.et

The rotation of the tert-butyl group around the C-C bond connecting it to the furanone ring can be explored using MM calculations to identify low-energy conformers. MD simulations can then provide insight into the dynamic behavior of the molecule over time, showing how it interacts with solvent molecules or other molecules of the same kind. These simulations are crucial for understanding crystallization processes, solubility, and how the molecule behaves in a biological or material science context. While specific MM/MD studies on this molecule are scarce, MMP2 calculations have been used to characterize the structure of the related, sterically crowded 3,4-di-t-butylfuran. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Theoretical methods are invaluable for predicting the outcome of chemical reactions. By analyzing the electronic structure, one can predict how this compound will react with other reagents. The LUMO is typically localized over the α,β-unsaturated carbonyl system, making this region susceptible to nucleophilic attack.

The presence of the bulky tert-butyl group at the C3 position introduces significant steric hindrance. This steric effect is a dominant factor in controlling the regioselectivity of reactions. For example, in a Michael addition or a Diels-Alder reaction, the incoming nucleophile or diene would preferentially attack the less sterically hindered C4 position. Computational studies on other systems have demonstrated that a 3-tert-butyl group effectively directs reactions to the meta-position to avoid steric clash. sci-hub.se

DFT calculations of transition state energies for different possible reaction pathways can quantify these preferences, allowing for the prediction of the major product isomer. This is crucial for designing synthetic routes and understanding reaction mechanisms.

Calculation of Thermochemical and Kinetic Parameters for Reaction Pathways

Computational chemistry allows for the detailed calculation of thermodynamic and kinetic parameters that govern chemical reactions. High-level ab initio and DFT methods can be used to compute the enthalpies (ΔH) and Gibbs free energies (ΔG) of reactants, products, and transition states. sci-hub.se

For example, in a potential reaction involving this compound, such as hydrolysis of the anhydride ring, computational models can determine the activation energy (Ea) of the reaction. This, in turn, allows for the calculation of the reaction rate constant (k) via transition state theory.

Studies on the parent compound, furan-2,5-dione, have successfully used these methods to determine kinetic and thermochemical parameters for its reaction with atmospheric radicals like Cl. rsc.org A third-law analysis in that study, combining experimental data with theoretical calculations (B3LYP/6-311G(2d,p,d)), yielded precise values for the reaction enthalpy and entropy. rsc.org Applying these methods to this compound would provide a comprehensive understanding of its reaction thermodynamics and kinetics.

Table 1: Calculated Thermochemical and Kinetic Parameters for the Reaction of Cl + Furan-2,5-dione (Maleic Anhydride) This table presents data for the parent compound to illustrate the outputs of such computational studies. rsc.org

ParameterMethodValueUnits
ΔHThird-Law Analysis-15.7 ± 0.4kcal mol⁻¹
ΔSB3LYP/6-311G(2d,p,d)-25.1cal K⁻¹ mol⁻¹
k∞ (298 K)Troe Fit(3.4 ± 0.5) × 10⁻¹¹cm³ molecule⁻¹ s⁻¹
ko (298 K)Troe Fit(9.4 ± 0.5) × 10⁻²⁹cm⁶ molecule⁻² s⁻¹

Data sourced from a study on Furan-2,5-dione (Maleic Anhydride). rsc.org

Theoretical Studies on Steric Strain within the this compound Framework

The tert-butyl group is one of the bulkiest substituents in organic chemistry, and its presence on the furan-2,5-dione ring introduces considerable steric strain. chemspider.comtum.de This strain can have significant consequences for the molecule's geometry, stability, and reactivity.

Theoretical methods can quantify this steric strain. By comparing the calculated energy of this compound with a hypothetical, strain-free reference compound using isodesmic or homodesmotic reactions, the strain energy can be estimated. Geometric analysis from DFT-optimized structures would likely show distortions from planarity in the furanone ring to alleviate the steric repulsion between the tert-butyl group and the adjacent carbonyl group. For instance, repulsion energy curves have been calculated for other t-butyl compounds to predict geometry and strain energy. researchgate.net These distortions impact the orbital overlap within the conjugated system, which in turn affects the molecule's electronic properties and reactivity. Understanding this interplay between sterics and electronics is a key outcome of computational analysis. sci-hub.se

Applications of 3 Tert Butylfuran 2,5 Dione in Organic Synthesis and Chemical Research

Role as a Versatile Building Block for the Construction of Complex Organic Molecules

The furan (B31954) ring system is recognized for its wide applicability in organic synthesis, capable of acting as a masked alkene, 1,3-diene, or a 1,4-dicarbonyl compound depending on the reaction conditions. biosynth.com The selective oxidation of furans, in particular, yields a variety of synthetically useful intermediates that are extensively used in the total synthesis of natural products. biosynth.com

Substituted furan-diones, such as 3-tert-butylfuran-2,5-dione and its analogs, serve as valuable intermediates in multi-step synthetic sequences. For instance, the related compound 3-butylfuran-2,5-dione is a key intermediate in the synthesis of naturally occurring brominated furanones known as fimbrolides. tandfonline.com This highlights the utility of the furan-2,5-dione scaffold in building complex natural product structures. Furthermore, certain furan-dione derivatives are known to generate highly reactive intermediates, such as α-oxoketenes, through processes like flash vacuum pyrolysis. researchgate.netwikipedia.org These ketenes can then participate in cycloaddition reactions, providing a pathway to complex molecular architectures. researchgate.net

Precursor for the Synthesis of Novel Heterocyclic Systems

Furan-diones are well-established as versatile synthons for the creation of new heterocyclic compounds. wikipedia.org Their chemical reactivity allows for transformation into a diverse range of other cyclic structures. Research on related furan-2,3-diones shows they can be converted into different heterocyclic systems, such as pyrazolones through reactions with hydrazines, or more complex fused systems like furo[3,4-c] rsc.orgacs.orgbenzothiazepinones via reaction with 2-aminothiophenol. wikipedia.org

In a similar vein, the 3-butylfuran-2,5-dione intermediate can be reacted with a Grignard reagent to produce substituted 5-hydroxy-2(5H)-furanones (also known as butenolides), which are themselves important heterocyclic motifs. tandfonline.com The oxidation of furan derivatives is a general strategy to access key heterocyclic intermediates, including furan-2(5H)-ones and 6-hydroxy-2H-pyran-3(6H)-ones, which are staples in synthetic chemistry. biosynth.com

Utility in Ligand Design for Coordination Chemistry and Catalysis

The design of ligands is a cornerstone of coordination chemistry, allowing for the fine-tuning of a metal center's electronic and steric properties to control reactivity and catalysis. chemicalbook.com While specific studies detailing this compound as a standalone ligand are not prominent, the chemistry of its parent compound, maleic anhydride (B1165640), provides significant insight into its potential utility.

Maleic anhydride is known to function as a ligand in various transition metal complexes, binding to the metal center through its carbon-carbon double bond (η²-coordination). rsc.orgmdpi.combldpharm.com Notable examples include platinum and iron complexes such as Pt(PPh₃)₂(MA) and Fe(CO)₄(MA). rsc.orgbldpharm.com A molybdenum complex, dicarbonyl(η⁶-hexaethylbenzene)(η²-maleic anhydride)molybdenum(0), has been synthesized and characterized by X-ray crystallography, confirming this binding mode. acs.org

Furthermore, the anhydride functionality can be chemically modified to create more complex ligands. For example, poly[styrene-alt-(maleic anhydride)] can be modified with amine-containing molecules, and the resulting polymer can act as a multidentate ligand, coordinating to metal ions like Mn(II), Co(II), Ni(II), and Cu(II) through carbonyl oxygen and amide nitrogen atoms. ias.ac.in The maleate (B1232345) anion, formed by the hydrolysis of maleic anhydride, can also act as a bridging ligand to form three-dimensional coordination polymers. tandfonline.com Given this precedent, this compound represents a potential precursor for new ligands, where its anhydride ring could be opened or its double bond could coordinate to a metal center, with the tert-butyl group serving to modulate the steric environment.

Involvement in Biomimetic Reaction Cascades and Model Systems

A significant area of research involving this compound is its role in biomimetic chemistry, specifically in model systems that mimic the function of catechol dioxygenase enzymes. acs.orgbldpharm.comias.ac.in These non-heme iron enzymes are crucial in the biodegradation of aromatic compounds by catalyzing their oxidative cleavage. mdpi.com

Researchers use synthetic iron(III) complexes with various nitrogen- and oxygen-containing ligands to model the active sites of these enzymes. mdpi.comlookchem.com To test the function of these model complexes, a stable substrate, 3,5-di-tert-butylcatechol (B55391) (H₂DBC), is often used. bldpharm.com The reaction of the iron(III) model complex with H₂DBC in the presence of oxygen leads to the cleavage of the catechol ring, producing a variety of smaller organic molecules. bldpharm.comias.ac.in

This compound has been repeatedly identified as one of the cleavage products in these model systems. acs.orgbldpharm.comias.ac.in Its formation is significant as it provides evidence for specific oxidative degradation pathways. The distribution of products, including intradiol (cleavage between the hydroxyl-bearing carbons) and extradiol (cleavage adjacent to one hydroxyl group) products, is highly dependent on the structure of the ligand coordinated to the iron center. ias.ac.in Factors such as the ligand's coordination geometry (facial vs. meridional) and steric bulk influence which products are formed, thus making this compound a valuable marker for studying these reaction mechanisms. ias.ac.in

The table below summarizes findings from several studies where this compound was an observed product in catechol dioxygenase model systems.

Model System CatalystModel SubstrateKey Identified ProductsReference
Iron(III) complexes with tridentate 3N ligands3,5-di-tert-butylcatechol (H₂DBC)Includes intradiol and extradiol cleavage products such as pyrones, furanones, and This compound. bldpharm.comias.ac.in
Iron(III) complexes of tripodal mono- and bis-phenolate ligands (N₃O and N₂O₂ donor sets)3,5-di-tert-butylcatechol (H₂DBC)A mixture including 3,5-di-tert-butyl-1-oxacyclohepta-3,5-diene-2,7-dione, various pyrones, and This compound. acs.orglookchem.com
[Fe(L)Cl₃] complexes where L is a tridentate 3N amine ligand3,5-di-tert-butylcatechol (H₂DBC)Product mixture includes 3,5-di-tert-butyl- rsc.orgmdpi.combenzoquinone, pyrone derivatives, and This compound.

Future Research Directions and Emerging Areas for 3 Tert Butylfuran 2,5 Dione

Development of Green and Sustainable Synthetic Routes

The industrial synthesis of maleic anhydride (B1165640) derivatives often relies on petrochemical feedstocks and energy-intensive processes. A primary area for future research is the development of environmentally benign synthetic pathways to 3-Tert-butylfuran-2,5-dione. This involves exploring renewable starting materials, greener solvents, and more efficient catalytic systems.

Key research objectives in this area include:

Bio-based Feedstocks: Investigating routes from biomass-derived platform chemicals, such as furfural (B47365), is a promising direction. researchgate.netrsc.orgrsc.org The catalytic aerobic oxidation of furfural to maleic anhydride is an established process that could potentially be adapted for the synthesis of substituted derivatives. rsc.org

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental profile of the synthesis. libretexts.orgmdpi.com

Heterogeneous Catalysis: Developing robust, recyclable heterogeneous catalysts for the synthesis can minimize waste and improve process economics. This could involve modifying existing catalysts used for maleic anhydride production to accommodate the tert-butylated precursor.

Interactive Table: Potential Green Synthetic Strategies
StrategyPrecursor ExampleCatalyst TypePotential Advantages
Biomass OxidationSubstituted FurfuralHeterogeneous (e.g., Vanadium-based)Utilizes renewable feedstock, potential for continuous processing. researchgate.net
Diels-Alder/DehydrationBio-derived Furan (B31954) & DienophileAcid/Base CatalysisAtom-economical, potential for solvent-free conditions. rsc.orguu.nlrsc.org
Green Solvent SynthesisVariousPhase-Transfer or BiphasicReduces reliance on hazardous organic solvents, simplifies product isolation. mdpi.com

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The furan-2,5-dione core is a versatile synthon known for its participation in a variety of chemical reactions, including cycloadditions, conjugate additions, and polymerizations. researchgate.netresearchgate.netresearchgate.net The presence of the sterically demanding tert-butyl group on the double bond of this compound is expected to significantly modulate its reactivity, leading to novel chemical transformations and selectivity.

Future research should focus on:

Stereoselective Reactions: Investigating how the tert-butyl group directs the stereochemical outcome of reactions like the Diels-Alder cycloaddition. Its steric bulk could favor the formation of specific isomers that are difficult to access with unsubstituted maleic anhydride.

Frustrated Lewis Pair Chemistry: The steric hindrance might enable unique reactions with bulky Lewis acids and bases, potentially leading to novel ring-opening or functionalization reactions.

Photochemical Transformations: Exploring the photochemistry of this compound could uncover unique [2+2] cycloadditions or other light-induced transformations that are sterically disfavored in less substituted systems.

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. irma-international.orgresearchgate.net Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reacting systems, are powerful tools for elucidating the complex pathways involved in the reactions of this compound. researchgate.netxmu.edu.cn

Applying techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide invaluable data on:

Transient Intermediates: The identification of short-lived intermediates, which are often key to understanding a reaction's course. irma-international.org

Kinetic Analysis: The determination of reaction rates and the influence of various parameters (temperature, concentration, catalyst) on the reaction profile.

Catalyst-Substrate Interactions: Observing the interaction of the molecule with a catalyst surface in real-time can provide insights into the catalytic cycle.

Both IR and Raman spectroscopy offer complementary information about molecular vibrations. mt.comuni-siegen.denih.gov Raman spectroscopy is often particularly well-suited for studying reactions in aqueous media and for observing non-polar bonds, making it a valuable tool for green chemistry investigations. libretexts.orgphotothermal.com

Interactive Table: Spectroscopic Techniques for Mechanistic Studies
TechniqueType of Information ProvidedAdvantages for Studying this compound
In Situ FTIR Functional group changes, bond formation/breaking. photothermal.comHighly sensitive to polar bonds (e.g., C=O in the anhydride ring).
In Situ Raman Molecular fingerprint, skeletal vibrations, symmetry. libretexts.orgExcellent for aqueous solutions, sensitive to C=C bond reactivity. mt.com
NMR Spectroscopy Structural elucidation of intermediates and products.Provides detailed structural information for stable species.

Deeper Computational Insights into the Role of the Tert-butyl Group on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, complementary approach to experimental studies for understanding chemical reactivity. dntb.gov.uaresearchgate.net Future computational work on this compound can provide profound insights into the fundamental effects of the tert-butyl substituent.

Key areas for computational investigation include:

Steric and Electronic Effects: Quantifying the steric hindrance and electronic influence (e.g., hyperconjugation) of the tert-butyl group on the furan-2,5-dione ring. nih.govrsc.org This can help predict how the molecule will interact with other reagents.

Transition State Analysis: Calculating the energy barriers for different potential reaction pathways (e.g., Diels-Alder, Michael addition) to predict product distributions and reaction feasibility. researchgate.net

Spectroscopic Prediction: Simulating vibrational (IR and Raman) and NMR spectra to aid in the interpretation of experimental data and the identification of unknown intermediates. citeab.com

Reaction Energetics: Theoretical calculations have been used to determine the thermodynamics of reactions involving the parent furan-2,5-dione, providing a basis for similar studies on the tert-butylated derivative. rsc.org

Design and Synthesis of Advanced Materials Incorporating the this compound Moiety

Furan-based compounds are increasingly recognized as valuable building blocks for renewable polymers and functional materials. nih.govmdpi.comrsc.orgresearchgate.net The unique structure of this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties.

Emerging research directions in this field are:

Soluble and Processable Polymers: The bulky tert-butyl group can disrupt polymer chain packing, potentially leading to materials with enhanced solubility and better processability—a common challenge in materials science. nih.govlbl.gov

Thermal Stability: Investigating the impact of the tert-butyl group on the thermal properties (e.g., glass transition temperature, degradation temperature) of polymers derived from this monomer.

Novel Copolymers: Incorporating this compound as a comonomer in polyesters, polyamides, or polyimides to fine-tune the properties of the resulting materials for specific applications, such as high-performance plastics or specialty coatings. rsc.orgresearchgate.net

Functional Materials: Exploring its use in the synthesis of optoelectronic materials, where the substituent could influence the electronic properties and solid-state morphology of conjugated polymers. nih.govlbl.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.